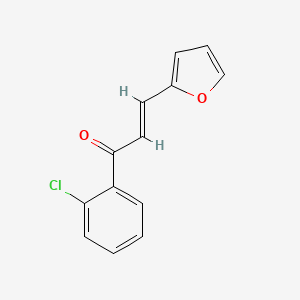
(2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-1-(2-Chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one is a compound belonging to the class of organic compounds known as furanones. It is a colorless solid with a molecular weight of 197.55 g/mol and a boiling point of 126°C. Furanones are a type of heterocyclic compound containing a five-membered ring with one oxygen atom and four carbon atoms. They are widely used in the pharmaceutical and agrochemical industries due to their unique properties.
Scientific Research Applications
Synthesis and Structural Analysis
(2E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one is a compound synthesized through base-catalyzed Claisen-Schmidt condensation reactions. Studies on similar chalcone derivatives have revealed their crystal structures, showing significant dihedral angles between terminal rings and stabilizing weak intermolecular interactions. These compounds are characterized by techniques like FT-IR, elemental analysis, and X-ray diffraction. Hirshfeld surface analysis quantifies their intermolecular interactions, providing insights into the compound's molecular arrangement and stability (Salian et al., 2018).
Photophysical and Photochemical Properties
Research into furan-based compounds, akin to this compound, focuses on their photophysical and photochemical applications. This includes the synthesis of benzo[b]furans via photochemical reactions, which provides environmentally friendly procedures due to the mild conditions and use of less expensive materials. Such approaches are pivotal for developing novel materials with potential applications in light-sensitive technologies (Protti et al., 2012).
Antimicrobial and Anti-inflammatory Properties
Compounds with structures similar to this compound have been studied for their antimicrobial and anti-inflammatory properties. For example, pyrazoline derivatives containing furan and chlorophenyl groups have demonstrated potent antibacterial and anti-inflammatory activities. These findings underscore the potential of such compounds in pharmaceutical applications, particularly in developing new treatments for inflammation and bacterial infections (Ravula et al., 2016).
Molecular Docking and Biological Evaluation
Further research includes molecular docking studies to assess the interaction of synthesized compounds with bacterial proteins, highlighting their antibacterial potential. Such studies are crucial for understanding the mechanism of action at the molecular level and for the design of more effective antimicrobial agents. The structure-activity relationship analysis helps in optimizing the biological properties of these compounds, offering a pathway to new drug development (Khumar et al., 2018).
properties
IUPAC Name |
(E)-1-(2-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-6-2-1-5-11(12)13(15)8-7-10-4-3-9-16-10/h1-9H/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFXYIJZMOEFAS-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


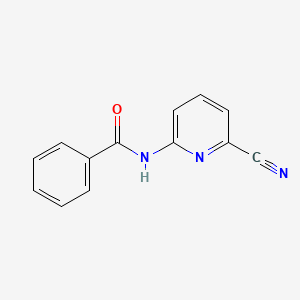
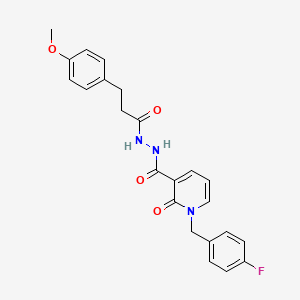
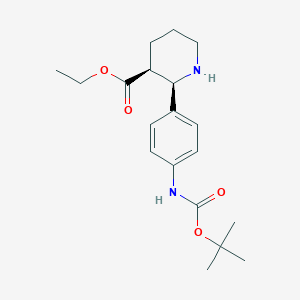


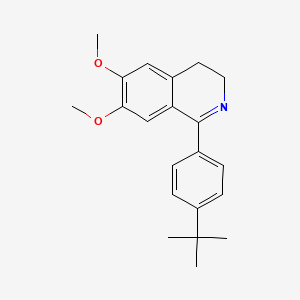

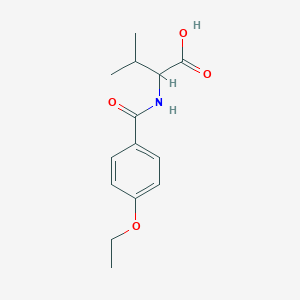
![2-[Cyclohexyl(1,3-thiazol-5-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2750320.png)
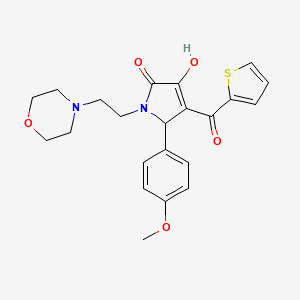
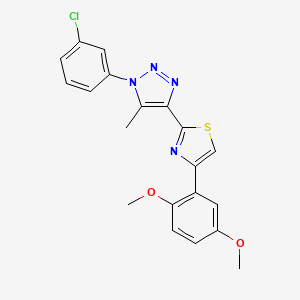

![Tert-butyl N-[4-methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]carbamate](/img/structure/B2750326.png)